Isoxazolo[4,5-B]pyridine
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Overview
Description
Isoxazolo[4,5-B]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structure and diverse biological activities. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring.
Preparation Methods
The synthesis of Isoxazolo[4,5-B]pyridine can be achieved through several methods. Two main approaches are commonly used:
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Annulation of a Pyridine Ring to 4-Aminoisoxazoles: : This method involves the formation of the isoxazole ring followed by the annulation of the pyridine ring. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization, yields 3-arylamino derivatives .
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Isoxazole Ring Closure in Functionalized Pyridine Derivatives: : This approach involves the closure of the isoxazole ring in pre-functionalized pyridine derivatives. For instance, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups can be converted to Isoxazolo[4,5-B]pyridines under the action of sodium hydride in dimethylformamide .
Chemical Reactions Analysis
Isoxazolo[4,5-B]pyridine undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The compound can undergo intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2 .
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Cyclization Reactions: : this compound can be synthesized through cyclization reactions involving functionalized pyridine derivatives .
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Oxidation and Reduction: : While specific oxidation and reduction reactions for this compound are not extensively documented, similar heterocyclic compounds often undergo these reactions under appropriate conditions.
Scientific Research Applications
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Medicinal Chemistry: : Isoxazolo[4,5-B]pyridine derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and antiproliferative properties. They have also been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
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Agrochemistry: : Some this compound derivatives have shown potential as herbicide antidotes and pesticides .
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Materials Science: : The unique structure of this compound makes it a valuable scaffold for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Isoxazolo[4,5-B]pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, as inhibitors of cytochrome P450 CYP17, these compounds interfere with the biosynthesis of steroid hormones by inhibiting the enzyme responsible for the conversion of pregnenolone and progesterone to their respective androgen and estrogen precursors .
Comparison with Similar Compounds
Isoxazolo[4,5-B]pyridine can be compared with other similar heterocyclic compounds, such as Isoxazolo[5,4-B]pyridine. Both compounds share a fused ring system but differ in the position of the isoxazole ring relative to the pyridine ring. Isoxazolo[5,4-B]pyridine derivatives also exhibit significant biological activities, including antitumor properties .
Conclusion
This compound is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry, agrochemistry, and materials science. Its unique structure and diverse biological activities make it a valuable scaffold for the development of new compounds with specific properties.
Properties
CAS No. |
76807-98-2 |
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Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4N2O/c1-2-6-5(7-3-1)4-8-9-6/h1-4H |
InChI Key |
XUTIDUCSRSNKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)N=C1 |
Origin of Product |
United States |
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